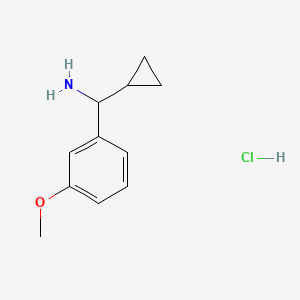![molecular formula C26H30N2O6 B15285541 (4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research fields. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, valine (Val), serine (Ser), and a pseudo-proline (Psi(Me,Me)pro) residue. This unique structure makes it valuable in peptide synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of valine is protected using the Fmoc group.
Coupling Reaction: The protected valine is coupled with serine using a coupling reagent such as HBTU or DIC.
Pseudo-Proline Formation: The serine residue is converted into a pseudo-proline by reacting with a suitable reagent like acetone.
Deprotection: The final compound is obtained by deprotecting the Fmoc group using a base like piperidine.
Industrial Production Methods
Industrial production of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the pseudo-proline residue.
Substitution: The Fmoc group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like piperidine or DBU for Fmoc deprotection.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pseudo-proline derivatives.
Substitution: Formation of deprotected or differently protected peptides.
科学研究应用
Chemistry
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is widely used in peptide synthesis as a building block. Its unique structure facilitates the formation of cyclic peptides and enhances peptide stability.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model peptide in various biochemical assays.
Medicine
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry
In the industrial sector, this compound is used in the development of novel materials and as a standard in analytical techniques.
作用机制
The mechanism of action of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The pseudo-proline residue induces conformational changes in the peptide, enhancing its stability and binding affinity. The Fmoc group protects the amino group during synthesis, allowing for selective reactions.
相似化合物的比较
Similar Compounds
Fmoc-Val-Ser-OH: Lacks the pseudo-proline residue, making it less stable.
Fmoc-Val-Ser(Psi(Me,Me)pro)-OMe: Contains a methoxy group instead of a hydroxyl group.
Fmoc-Val-Ser(Psi(Me,Me)pro)-OBzl: Contains a benzyl group instead of a hydroxyl group.
Uniqueness
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is unique due to the presence of the pseudo-proline residue, which enhances its stability and conformational flexibility. This makes it a valuable tool in peptide synthesis and research.
属性
分子式 |
C26H30N2O6 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31) |
InChI 键 |
KLYUTTJBDDHKOC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)

![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)

![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)
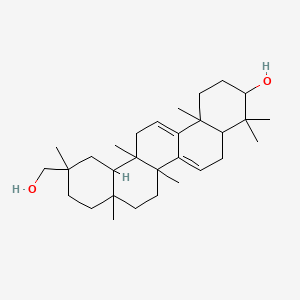

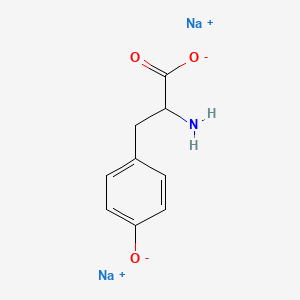
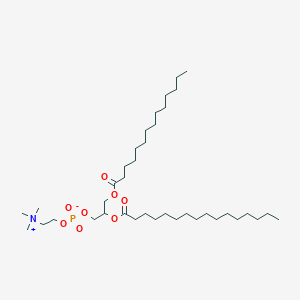
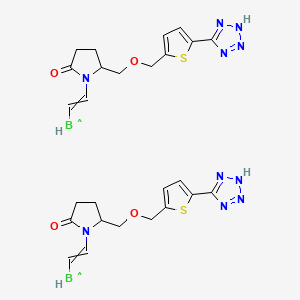
![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-12-hydroxy-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-17-one](/img/structure/B15285551.png)
